An In-Depth Technical Guide to N-(6-methylpyridin-2-yl)oxamic acid: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-(6-methylpyridin-2-yl)oxamic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-methylpyridin-2-yl)oxamic acid is a derivative of oxamic acid featuring a 6-methylpyridine substituent on the amide nitrogen. While not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, expected characterization data, and a discussion of its potential applications, with a focus on its role as a potential enzyme inhibitor.
The core structure, oxamic acid, is a known inhibitor of lactate dehydrogenase (LDH), an enzyme of considerable interest in oncology and metabolic diseases.[1][2][3] The incorporation of the 6-methylpyridine moiety can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and may confer specificity for different enzyme isoforms or introduce new biological activities. Pyridine derivatives are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions.[4][5]
This technical guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of N-(6-methylpyridin-2-yl)oxamic acid and its analogues.
Chemical Identity: IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid .
Common synonyms include:
-
N-(6-methylpyridin-2-yl)oxamic acid
-
N-(6-methyl-2-pyridyl)oxamic acid
-
2-((6-methyl-2-pyridinyl)amino)-2-oxoacetic acid
For clarity and consistency, the IUPAC name will be used throughout this guide. A closely related, non-methylated analogue is N-(2-Pyridinyl)oxamic acid (CAS 13120-39-3).[6][7]
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Expected to be a solid | Based on similar oxamic acid derivatives. |
| Melting Point | >190 °C (with decomposition) | N-(2-Pyridyl)oxamic acid has a melting point of 196-198 °C.[8] |
| Solubility | Slightly soluble in DMSO and methanol; likely soluble in aqueous base. | Based on N-(2-Pyridyl)oxamic acid.[8] |
| pKa | ~2-3 (carboxylic acid), ~3-4 (pyridinium ion) | Estimated based on the respective functional groups. |
Synthesis of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid
A robust and reliable method for the synthesis of N-substituted oxamic acids involves the reaction of a primary amine with an oxalyl chloride derivative or a dialkyl oxalate.[9][10] Given the commercial availability of 2-amino-6-methylpyridine, two primary synthetic routes are proposed.
Method 1: Reaction with Ethyl Oxalyl Chloride
This method offers a direct and often high-yielding route to the desired oxamic acid. The reaction proceeds via nucleophilic acyl substitution.
Materials:
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2-Amino-6-methylpyridine (CAS: 1824-81-3)
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Ethyl oxalyl chloride (CAS: 4755-77-5)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or hexanes for precipitation/crystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Ethyl Oxalyl Chloride: Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation of Intermediate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Isolation of Final Product: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid. The product can be further purified by recrystallization.
Diagram of Synthetic Workflow (Method 1)
Caption: Synthetic workflow for Method 1.
Method 2: Reaction with Diethyl Oxalate followed by Hydrolysis
This two-step procedure is an alternative that avoids the use of the more reactive and moisture-sensitive ethyl oxalyl chloride.
Materials:
-
2-Amino-6-methylpyridine (CAS: 1824-81-3)
-
Diethyl oxalate (CAS: 95-92-1)
-
Ethanol or another suitable high-boiling solvent
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and a large excess of diethyl oxalate (5-10 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The excess diethyl oxalate also serves as the solvent. Monitor the formation of the intermediate ethyl ester by TLC.
-
Isolation of Intermediate Ester: After cooling, remove the excess diethyl oxalate under reduced pressure (distillation). The crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of NaOH or KOH (1.5-2.0 eq). Heat the mixture to reflux for 1-2 hours or until the hydrolysis is complete.
-
Isolation of Final Product: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Diagram of Synthetic Workflow (Method 2)
Caption: Synthetic workflow for Method 2.
Characterization of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group, the aromatic protons of the pyridine ring, the amide proton, and the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.4-2.6 | singlet (s) | 3H |
| Pyridine-H (aromatic) | ~6.8-8.2 | multiplet (m) | 3H |
| N-H (amide) | ~9.0-11.0 | broad singlet (br s) | 1H |
| COOH | ~12.0-14.0 | broad singlet (br s) | 1H |
Note: Chemical shifts are solvent-dependent. The amide and carboxylic acid protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ | ~20-25 |
| Pyridine-C (aromatic) | ~110-160 |
| C=O (amide) | ~158-162 |
| C=O (carboxylic acid) | ~160-165 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | 3300-2500 (broad) |
| N-H (amide) | 3300-3100 |
| C=O (amide and carboxylic acid) | 1750-1650 (strong, likely two distinct or overlapping bands) |
| C=N, C=C (aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 181.06
-
Expected [M-H]⁻: 179.05
Potential Applications in Drug Development
Inhibition of Lactate Dehydrogenase (LDH)
Oxamic acid and its derivatives are well-established competitive inhibitors of lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate.[1][2] Elevated LDH activity is a hallmark of many cancers, where it plays a crucial role in the Warburg effect, allowing for rapid ATP production through glycolysis even in the presence of oxygen.[3] By inhibiting LDH, oxamate analogues can disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.[1]
2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid, as an oxamic acid derivative, is a prime candidate for LDH inhibition. The 6-methylpyridine moiety can potentially enhance binding to the active site of LDH or improve pharmacokinetic properties compared to the parent oxamic acid.
Diagram of Lactate Dehydrogenase Inhibition
Caption: Proposed mechanism of LDH-A inhibition.
Other Potential Biological Activities
Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The incorporation of a pyridine ring into the oxamic acid scaffold could lead to novel compounds with a dual mechanism of action or entirely new therapeutic applications. Further screening of 2-((6-methylpyridin-2-yl)amino)-2-oxoacetic acid in various biological assays is warranted to explore its full therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of N-(6-methylpyridin-2-yl)oxamic acid, including its IUPAC nomenclature, predicted physicochemical properties, detailed synthetic protocols, and expected characterization data. The potential of this compound as a lactate dehydrogenase inhibitor for applications in oncology and other metabolic diseases has been highlighted. The synthetic routes and characterization data presented herein provide a solid foundation for researchers to synthesize and further investigate the biological activities of this promising molecule and its analogues.
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